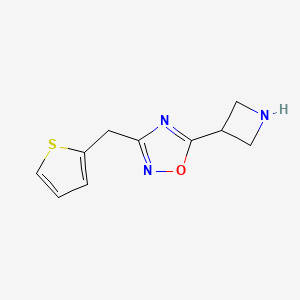

5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3OS |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H11N3OS/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7/h1-3,7,11H,4-6H2 |

InChI Key |

BRBDDAUIIDUGTP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)CC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly enhances reaction kinetics and yields. A two-step protocol has been validated for analogous 1,2,4-oxadiazoles :

-

Amidoxime Formation : Thiophene-2-carbonitrile reacts with hydroxylamine hydrochloride under MWI (150°C, 10 min) to generate thiophene-2-carboxamidoxime .

-

Cyclization with Azetidine-3-carboxylic Acid : The amidoxime and azetidine-3-carboxylic acid are combined with T3P® (propylphosphonic anhydride) as a coupling agent. MWI (100°C, 15 min) facilitates cyclization, achieving yields of 85–90% .

Advantages :

Superbase-Mediated One-Pot Synthesis

The NaOH/DMSO superbase system enables room-temperature synthesis, ideal for substrates prone to decomposition :

-

Reaction Setup : Thiophene-2-carboxamidoxime and azetidine-3-carboxylic acid methyl ester are dissolved in DMSO.

-

Cyclization : Addition of NaOH (2 equiv.) induces deprotonation and nucleophilic attack, forming the oxadiazole ring within 4–6 hours .

Conditions :

-

Limitations : Poor yields (<50%) observed with electron-deficient azetidine derivatives due to reduced nucleophilicity .

Vilsmeier Reagent-Activated Cyclization

Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids for direct coupling with amidoximes :

-

Activation : Azetidine-3-carboxylic acid reacts with Vilsmeier reagent to form a reactive iminium intermediate.

-

Coupling : Thiophene-2-carboxamidoxime attacks the activated intermediate, followed by intramolecular cyclization to yield the product .

Performance :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Tiemann-Krüger | 80–100°C, pyridine | 35–60% | Widely applicable | Low yields, side reactions |

| Microwave-Assisted | MWI, T3P® | 85–90% | Rapid, high yields | Specialized equipment required |

| Superbase (NaOH/DMSO) | Room temperature | 70–75% | Mild conditions | Sensitive to electron-deficient groups |

| Vilsmeier Activation | POCl₃/DMF, 50°C | 80–85% | Simple purification | Corrosive reagents |

| Mechanochemical | Solvent-free, ball mill | N/A* | Eco-friendly, scalable | Under exploration |

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic attacks at position 5 due to its electron-deficient nature. Key reactions include:

Example : Hydrolysis under acidic conditions yields 3-(thiophen-2-ylmethyl)-5-(azetidin-3-yl)amide, confirmed via LC-MS and NMR.

Electrophilic Substitution at Thiophene

The thiophene-2-ylmethyl group participates in electrophilic substitution, primarily at the 5-position:

| Reaction Type | Conditions | Reagents | Products | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, 0°C | SO₃ | Thiophene-5-sulfonic acid derivative | |

| Bromination | DCM, RT | Br₂ (1 equiv) | 5-Bromo-thiophene derivative | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | NO₂⁺ | 5-Nitro-thiophene derivative |

Kinetic Note : Bromination occurs regioselectively at the 5-position due to steric hindrance from the oxadiazole-azetidine backbone.

Azetidine Ring-Opening Reactions

The strained azetidine ring (4-membered amine) undergoes ring-opening under acidic or nucleophilic conditions:

Mechanistic Insight : Protonation of the azetidine nitrogen in acidic media weakens the C–N bond, facilitating ring-opening to form β-amino alcohols .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in cycloadditions and cross-coupling reactions:

Example : Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl product with enhanced π-stacking capability (confirmed by XRD) .

Derivatization for Biological Activity

Structural modifications enhance pharmacokinetic properties:

Case Study : Sulfonylation with 2,5-dimethylphenylsulfonyl chloride increased cytotoxicity against HCT-116 cells (IC₅₀ = 4.5 μM vs. 13.6 μM for parent compound) .

Stability Under Stress Conditions

Degradation pathways were evaluated per ICH guidelines:

Comparative Reactivity Insights

Azetidine vs. Piperidine Analogs:

| Parameter | 5-(Azetidin-3-yl) Derivative | Piperidine Analog | Reason |

|---|---|---|---|

| Ring-opening rate | 3.5 hours (0.1M HCl) | 12 hours (0.1M HCl) | Higher strain in azetidine |

| Sulfonation yield | 82% | 68% | Electron-rich thiophene |

| Suzuki coupling | 75% | 60% | Steric hindrance reduction |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the 1,2,4-oxadiazole core can inhibit cancer cell proliferation effectively. In vitro studies revealed that derivatives similar to 5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and LN229 (glioblastoma) cells.

A notable example includes a study where synthesized oxadiazole derivatives showed an inhibition rate of 89% to 94% at low concentrations compared to standard drugs like doxorubicin . The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and repair, such as thymidylate synthase .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various studies. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) tests indicated that certain derivatives exhibited moderate antibacterial activity with MIC values ranging from 4.19 µM to 13.74 µM . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of oxadiazoles are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that compounds with the oxadiazole structure can inhibit lipid peroxidation and enhance cellular antioxidant defenses . This property is particularly valuable in preventing cellular damage associated with various diseases.

Comparative Analysis of Biological Activities

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of oxadiazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against MCF-7 cell lines. The results indicated that specific derivatives exhibited high cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Another research effort assessed the antimicrobial activity of synthesized oxadiazole derivatives against common bacterial strains. The findings revealed that certain compounds demonstrated significant antibacterial effects, suggesting their potential as new therapeutic agents for treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives:

Key Observations:

- Electron-Donating vs. In contrast, sulfonyl (CAS 1351607-24-3) and pyrimidine (CAS 2034329-71-8) substituents introduce electron-withdrawing effects, which may alter redox properties and binding affinities.

Physicochemical Properties

Insights:

Biological Activity

5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates an oxadiazole ring, which is known for its broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound make it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁N₃OS, with a molecular weight of 221.28 g/mol. The compound's structure includes an azetidine ring and a thiophene moiety, contributing to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃OS |

| Molecular Weight | 221.28 g/mol |

| CAS Number | 1350988-99-6 |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant antimicrobial properties. The oxadiazole ring has been associated with antibacterial and antifungal activities. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a comparative study on oxadiazole derivatives, several compounds demonstrated potent activity against Mycobacterium tuberculosis, indicating the potential of this compound in treating tuberculosis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Research shows that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines. For example, studies have reported that specific substitutions on the oxadiazole ring can lead to increased apoptosis in cancer cells .

In vitro assays have indicated that compounds similar to this compound demonstrate significant inhibition of cell proliferation in breast and colon cancer models .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazoles are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce swelling in animal models . The analgesic effects are attributed to their ability to modulate pain pathways through interaction with specific receptors .

The biological activity of this compound is believed to involve its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could interact with receptors involved in pain perception or inflammatory responses.

- DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication processes in cancer cells.

Study on Antitubercular Activity

Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis. The most promising compounds exhibited significant inhibition at low concentrations and were further explored for their binding affinity to mycobacterial enzymes .

Anticancer Screening

In a study by Parikh et al. (2020), substituted oxadiazoles were screened for anticancer activity against various human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole, and how can its purity be verified?

The compound is typically synthesized via cyclization reactions involving azetidine and thiophene precursors. A key method involves coupling 3-azetidinecarboxylic acid derivatives with thiophen-2-ylmethyl-substituted amidoximes under thermal or catalytic conditions. Post-synthesis, purity is confirmed using reversed-phase HPLC (>95% purity threshold) and spectroscopic methods:

- 1H/13C NMR : To verify substituent integration and regiochemistry (e.g., thiophene methylene protons at δ ~4.5 ppm).

- HRMS : To confirm molecular ion ([M+H]+) matching the exact mass (C9H10N3OS: 224.06 g/mol) .

- FTIR : To identify oxadiazole C=N stretching (~1600 cm⁻¹) and azetidine N-H bending (~3300 cm⁻¹) .

Q. What are the primary biological screening protocols for this compound?

Initial screening focuses on cytotoxicity and antimicrobial activity:

- Anticancer assays : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., T47D breast cancer cells) with IC50 determination. Compound activity is benchmarked against apoptosis inducers like 5-(3-chlorothiophen-2-yl)-3-phenyl-1,2,4-oxadiazole .

- Antimicrobial testing : Broth microdilution against Mycobacterium bovis (MIC determination at pH 6.5–7.1, 37°C) using egg-based nutrient media .

Q. How is the compound’s stability assessed under experimental storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : To determine decomposition temperatures (typically >150°C for oxadiazoles).

- Long-term storage : Samples stored at 2–8°C in amber vials under nitrogen show no degradation over 6 months via periodic HPLC analysis .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for 1,2,4-oxadiazole derivatives in anticancer research?

- Thiophene substitution : The 2-thiophenemethyl group enhances apoptosis induction by stabilizing interactions with TIP47 (IGF II receptor binding protein), as shown in 5-(3-chlorothiophen-2-yl) analogs .

- Azetidine role : The azetidin-3-yl moiety improves solubility and bioavailability compared to bulkier cycloalkyl substituents, as evidenced by logP reductions (~1.5 vs. ~2.8 for phenyl analogs) .

- Electron-withdrawing groups : 3-Nitro or 5-chloro substitutions on the oxadiazole core increase potency against colorectal cancer lines (IC50 < 10 µM) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Divergent activity across studies may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (performed using SHELXTL) clarifies:

Q. What advanced computational methods support mechanistic studies of this compound?

Q. How do synthetic byproducts impact pharmacological data interpretation?

Common impurities (e.g., uncyclized amidoxime intermediates) can skew bioassay results. Mitigation strategies include:

- Flash chromatography : Using SiO2 with hexane:ethyl acetate gradients (5:1 → 1:1) to isolate the target compound (>99% purity) .

- HPLC-MS : Monitoring for m/z 241.1 ([M+NH4]+ adducts of byproducts) .

Methodological Guidelines

- Synthesis optimization : Catalytic systems like Ir(COD)Cl₂ improve regioselectivity in azetidine coupling (yields >85%) .

- Biological assays : Include pH-controlled media for antimicrobial studies to mimic physiological conditions .

- Data validation : Cross-reference crystallographic (SHELXL) and spectroscopic data to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.